molecular formula C11H19N3 B13340201 2-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine

2-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine

Cat. No.: B13340201
M. Wt: 193.29 g/mol
InChI Key: VTXZIRPCGZQJLZ-UHFFFAOYSA-N
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Description

2-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine is a heterocyclic compound that features both a pyrazole and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with 4-methylpiperidine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: N-bromosuccinimide, halogenating agents, solvents like dichloromethane or chloroform.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and halogenated compounds, which can be further utilized in various applications.

Scientific Research Applications

2-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid
  • 1-ethyl-1H-pyrazol-4-yl)methylene]malononitrile
  • 3-(4-bromophenyl)-1-ethyl-1H-pyrazol-4-yl

Uniqueness

2-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine is unique due to its specific combination of a pyrazole and piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

2-(1-ethylpyrazol-4-yl)-4-methylpiperidine

InChI

InChI=1S/C11H19N3/c1-3-14-8-10(7-13-14)11-6-9(2)4-5-12-11/h7-9,11-12H,3-6H2,1-2H3

InChI Key

VTXZIRPCGZQJLZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2CC(CCN2)C

Origin of Product

United States

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